molecular formula C19H12N2O3 B123809 5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde CAS No. 549548-27-8

5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde

Cat. No. B123809
M. Wt: 316.3 g/mol
InChI Key: UUAFXFAMMPBEFH-UHFFFAOYSA-N
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Description

5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole is a derivative of the indolo[3,2-b]carbazole family, a group of polycyclic compounds characterized by their fused ring structures. These compounds have garnered interest due to their diverse applications, including their optical properties and potential pharmacological activities.

Synthesis Analysis

The synthesis of 5,11-dihydroindolo[3,2-b]carbazole derivatives has been approached through various methods. A regioselective C2- and C8-acylation of 5,11-dihydroindolo[3,2-b]carbazoles has been developed, leading to the formation of 2,8-diacetyl derivatives, which can be further oxidized to yield 2,8-diglyoxals. These diglyoxals can react with aromatic o-diamines to produce new derivatives with quinoxalinyl fragments . Another approach involves a two-step strategy using double Friedel–Crafts acylation followed by palladium-catalyzed cyclization to create fused nine-ring systems . A general two-step method has also been reported, utilizing hydroiodic acid for condensation and iodine for oxidation to synthesize symmetrical 6,12-diaryl derivatives . Additionally, a one-pot synthesis method has been described for the preparation of various functionalized derivatives, including N-alkylation and N-arylation .

Molecular Structure Analysis

The molecular structure of 5,11-dihydroindolo[3,2-b]carbazole derivatives is characterized by the indolo[3,2-b]carbazole ring system. This system can be further modified to include various substituents, such as thiophene units or quinoxaline fragments, which can significantly alter the compound's properties . The presence of these substituents can influence the photophysical and electrochemical properties of the compounds .

Chemical Reactions Analysis

The chemical reactivity of 5,11-dihydroindolo[3,2-b]carbazole derivatives includes acylation, oxidation, and cyclotrimerization reactions. The acylation with acetic anhydride or other carboxylic anhydrides introduces acetyl groups, which can be further transformed through oxidation . Cyclotrimerization routes have been observed during the oxidative polymerization of related compounds, leading to diindolocarbazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,11-dihydroindolo[3,2-b]carbazole derivatives vary depending on the substituents and modifications introduced during synthesis. These properties include basic photophysical and electrochemical characteristics, as well as thermal stability . The introduction of functional groups can lead to novel properties, such as chromogenic sensing abilities . The pharmacological activities of these derivatives have also been explored, with some compounds being screened for various biological effects .

Scientific Research Applications

Ligand for the TCDD (Ah) Receptor

5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde has been identified as an efficient ligand for the TCDD (Ah) receptor. This compound, synthesized via various methods, has been found to be extremely efficient in binding to this specific receptor, making it significant in the study of receptor-mediated biological processes (Tholander & Bergman, 1999).

Synthesis and Derivative Formation

There has been significant research in synthesizing different derivatives of this compound, including modifications like 6,12-disubstitution. These derivatives have been synthesized using methods like HBr catalyzed condensation and subsequent aromatization, highlighting the compound's versatility in chemical synthesis (Irgashev et al., 2018). Another study developed a facile and general method for synthesizing 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles, utilizing hydroiodic acid as an efficient catalyst (Gu et al., 2009).

Applications in Organic Electronics

Research has also been conducted on the use of this compound in organic electronics, particularly as hole-transport layers in organic light-emitting devices (OLEDs). Its derivatives have shown properties like high glass transition temperatures and ideal ionization potentials, making them suitable for use in OLEDs (Hu et al., 2000).

Photophysical and Electrochemical Properties

Several studies have explored the photophysical and electrochemical properties of derivatives of this compound. For instance, the synthesis and study of 6,12-di(thiophen-2-yl) substituted derivatives have been performed, demonstrating potential for further modifications via Friedel–Crafts reaction (Irgashev et al., 2014). Additionally, the fluorescent properties of indolo[3,2-b]carbazole-based metal–organic coordination polymers have been investigated, showing potential applications in materials science (Khan et al., 2018).

Chemical Synthesis Innovations

The compound has been the subject of innovative chemical synthesis methods. For instance, a new synthetic approach to fused nine-ring systems of the indolo[3,2-b]carbazole family was developed, using a two-step strategy based on Friedel–Crafts acylation followed by palladium-catalyzed cyclization, broadening the scope of its chemical utility (Irgashev et al., 2016).

properties

IUPAC Name

4,8-dihydroxy-5,11-dihydroindolo[3,2-b]carbazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3/c22-8-13-17-12-6-9(23)4-5-14(12)20-15(17)7-11-10-2-1-3-16(24)19(10)21-18(11)13/h1-8,20-21,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAFXFAMMPBEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC3=C(C4=C(C=C23)NC5=C4C=C(C=C5)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461413
Record name AGN-PC-0063M5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde

CAS RN

549548-27-8
Record name 5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549548-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN-PC-0063M5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
Reactant of Route 2
5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
Reactant of Route 3
5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
Reactant of Route 4
5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
Reactant of Route 5
5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
Reactant of Route 6
5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde

Citations

For This Compound
1
Citations
T Janosik, A Rannug, U Rannug, N Wahlström… - Chemical …, 2018 - ACS Publications
The indolocarbazoles are an important class of nitrogen heterocycles which has evolved significantly in recent years, with numerous studies focusing on their diverse biological effects, …
Number of citations: 116 pubs.acs.org

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